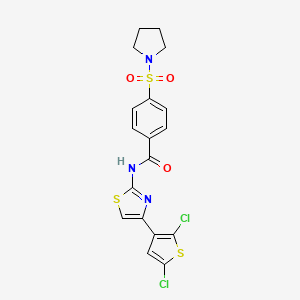

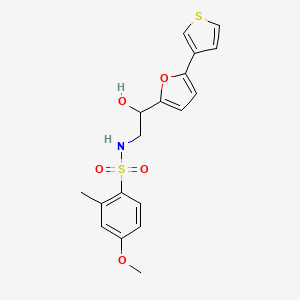

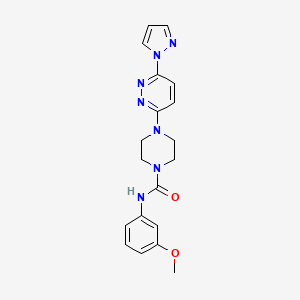

![molecular formula C15H11FN2OS2 B2924913 N-(6-fluorobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide CAS No. 896355-96-7](/img/structure/B2924913.png)

N-(6-fluorobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(6-fluorobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide, also known as FBTA, is a small molecule compound that has gained significant attention in the field of scientific research due to its potential applications in cancer therapy. FBTA is a member of the benzamide family and is synthesized through a multi-step process involving various chemical reactions.

科学的研究の応用

Antimicrobial Activity

Several studies have synthesized and evaluated benzothiazole derivatives for their antimicrobial properties. For instance, compounds with modifications on the benzothiazole moiety, such as those incorporating fluorine atoms and various substituents, have shown good to moderate activity against bacterial and fungal strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and other gram-positive bacteria (Anuse et al., 2019). The presence of the fluorine atom, in particular, has been essential for enhancing antimicrobial activity, as demonstrated by various synthesized fluorobenzamides (Desai et al., 2013).

Antitumor Properties

Fluorinated benzothiazole derivatives have also been investigated for their antitumor activities. Specific modifications to the benzothiazole structure have resulted in compounds with potent cytotoxic effects in vitro against various cancer cell lines, including breast MCF-7 (ER+) and MDA 468 (ER-) lines (Hutchinson et al., 2001). These studies suggest that structural modifications to benzothiazoles can significantly affect their biological activities, including their potential as antitumor agents.

Fluorescent Sensors

Benzimidazole and benzothiazole conjugated Schiff bases have been designed and synthesized, demonstrating solvatochromic behavior and emission in aggregated states. These molecules have shown potential as fluorescent sensors for detecting metal ions such as Al3+ and Zn2+, highlighting their utility in scientific research applications related to metal ion detection and environmental monitoring (Suman et al., 2019).

作用機序

Target of Action

The primary target of N-(6-fluorobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide is the p53 protein . This protein plays a crucial role in preventing cancer formation, thus, it is known as the “guardian of the genome”. The p53 protein does this by regulating the cell cycle and functioning as a tumor suppressor .

Mode of Action

N-(6-fluorobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide interacts with its target, the p53 protein, by activating it . This activation leads to changes in the cell cycle, specifically inducing G2/M cell cycle arrest . This means that the compound prevents cells from dividing, which can stop the growth of cancer cells .

Biochemical Pathways

The activation of p53 by N-(6-fluorobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide affects several biochemical pathways. One key pathway is the mitochondrial-dependent pathway . The compound alters the balance in levels of key mitochondrial proteins such as Bcl-2 and Bax, which results in apoptosis, or programmed cell death . This is beneficial in the treatment of cancer as it can lead to the death of cancer cells .

Result of Action

The result of N-(6-fluorobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide’s action is the induction of apoptosis in cancer cells . By activating p53 and altering mitochondrial protein levels, the compound triggers programmed cell death . This can lead to a reduction in the size of tumors and potentially halt the progression of cancer .

特性

IUPAC Name |

N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methylsulfanylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN2OS2/c1-20-11-4-2-3-9(7-11)14(19)18-15-17-12-6-5-10(16)8-13(12)21-15/h2-8H,1H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDZJSTUQIFKLFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-fluorobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2924833.png)

![1-Cyclohexyl-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2924836.png)